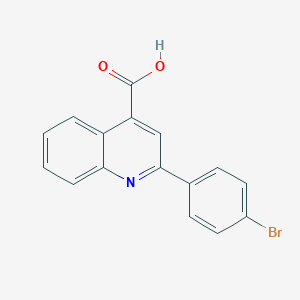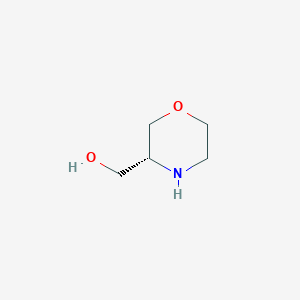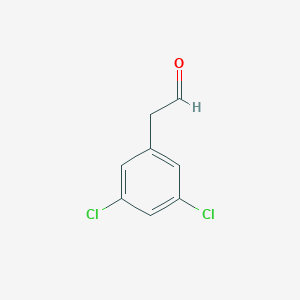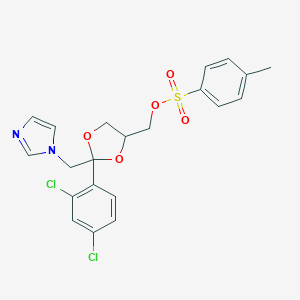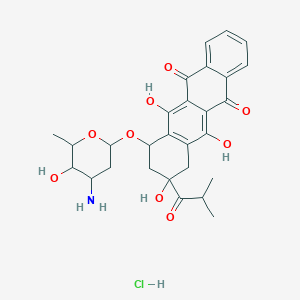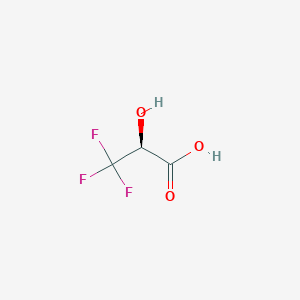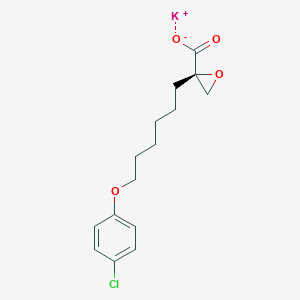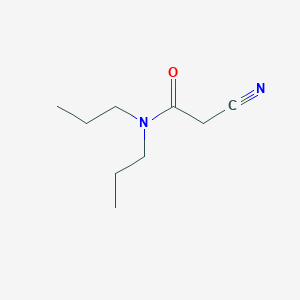
6-Chloroindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Chloroindole derivatives has been explored through various chemical strategies, highlighting the compound's versatility in organic synthesis. Notable methods include:
- The enantioselective synthesis of L-6-Chloropyrroloindoline, a key chiral synthon, starting from 3-chloroaniline using the Fischer indole/Schollkopf protocol and oxidative cyclization (Kim & Han, 2005).
- A novel synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, demonstrating a cascade of reactions including alkylation, addition, elimination, and isomerization for the formation of the indole ring (Caron et al., 2003).
Applications De Recherche Scientifique
Matériel Luminescent
Un poly(6-chloroindole) de type liquide (L-P6CIn) a été préparé par polymérisation oxydante chimique dans des solvants miscibles éthanol/eau . Ce composé est un bon émetteur de lumière bleue . La propriété de photoluminescence bleue en fait un précurseur prometteur pour des applications telles que les lasers organiques .
Matériel Conducteur
Le poly(this compound) de type liquide a présenté une conductivité électrique élevée de 2 S m−1 à température ambiante et de 10 S m−1 à 50 ℃ . Cela en fait un matériau approprié pour les applications nécessitant une bonne conductivité électrique .
Batterie Légère
La combinaison du comportement liquide, de l'excellente solubilité, de la bonne conductivité électrique et de la propriété de photoluminescence bleue fait de L-P6CIn un précurseur prometteur pour des applications telles que les batteries légères .
Supercondensateur
Les mêmes propriétés qui rendent L-P6CIn adapté aux batteries légères en font également un matériau prometteur pour les supercondensateurs .
Anti-Corrosion des Métaux
L-P6CIn peut être utilisé pour l'anti-corrosion des métaux . Cela est dû à sa bonne solubilité et à sa conductivité électrique .
Dispositifs Électrochromes
Le polyindole et ses dérivés, y compris le this compound, présentent une activité redox stable et une capacité électrochrome commutable rapide
Safety and Hazards
6-Chloroindole is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, it is recommended to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively .
Orientations Futures
A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibited a high electric conductivity and was a good blue-light emitter . The combination of these properties makes it a promising precursor for applications such as lightweight batteries, supercapacitors, and anti-corrosion of metals and organic lasers .
Mécanisme D'action
Target of Action
6-Chloroindole, also known as 6-Chloro-1H-indole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research Indole derivatives have been known to interact with a variety of enzymes and proteins, inhibiting their activity .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut
Pharmacokinetics
The solubility of this compound in ethanol is reported to be 50 mg/ml, which could potentially impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, which could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, halogenated indoles, such as 4-chloroindole and 7-chloroindole, have been found to inhibit planktonic cell growth, biofilm formation, bacterial motility, and indole production . Although specific interactions of 6-Chloroindole with enzymes and proteins have not been reported, it is plausible that it may exhibit similar biochemical properties due to its structural similarity with other chloroindoles.
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. For instance, halogenated indoles have been shown to inhibit biofilm formation and cell growth in certain bacteria . Specifically, this compound has been reported to have antibacterial activities against marine bacteria—Bacillus subtilis and P. aeruginosa
Molecular Mechanism
It is known that indole and its derivatives can undergo oxidation to form radical cations, which can then combine to form dimers . This process could potentially lead to the formation of poly(this compound), a compound with interesting properties such as high electric conductivity and blue photoluminescence .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Indole and its derivatives are known to be involved in various metabolic pathways in both bacteria and plants
Propriétés
IUPAC Name |
6-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIMDRWPTUAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169794 | |
| Record name | 6-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17422-33-2 | |
| Record name | 6-Chloroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17422-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloroindole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4E7MR63DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


